molecular formula C7H13NO B13757643 (R)-2-Hydroxyheptanenitrile

(R)-2-Hydroxyheptanenitrile

Cat. No.: B13757643
M. Wt: 127.18 g/mol
InChI Key: JEWPACUDYNBTSN-SSDOTTSWSA-N
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Description

®-2-Hydroxyheptanenitrile is an organic compound with the molecular formula C7H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-Hydroxyheptanenitrile can be synthesized through several methods. One common approach involves the asymmetric cyanohydrin synthesis, where an aldehyde reacts with hydrogen cyanide in the presence of a chiral catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the desired enantiomer is produced.

Industrial Production Methods

In an industrial setting, the production of ®-2-Hydroxyheptanenitrile may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes steps such as purification through distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxyheptanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst are typical methods.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Hydroxyheptanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: ®-2-Hydroxyheptanenitrile is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-2-Hydroxyheptanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Hydroxyheptanenitrile: The enantiomer of ®-2-Hydroxyheptanenitrile, with similar chemical properties but different biological activity.

    2-Hydroxyhexanenitrile: A similar compound with one less carbon atom in the alkyl chain.

    2-Hydroxyoctanenitrile: A similar compound with one more carbon atom in the alkyl chain.

Uniqueness

®-2-Hydroxyheptanenitrile is unique due to its specific chiral configuration, which can result in different biological activities and reactivities compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring high enantioselectivity and specific interactions with biological targets.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(2R)-2-hydroxyheptanenitrile

InChI

InChI=1S/C7H13NO/c1-2-3-4-5-7(9)6-8/h7,9H,2-5H2,1H3/t7-/m1/s1

InChI Key

JEWPACUDYNBTSN-SSDOTTSWSA-N

Isomeric SMILES

CCCCC[C@H](C#N)O

Canonical SMILES

CCCCCC(C#N)O

Origin of Product

United States

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